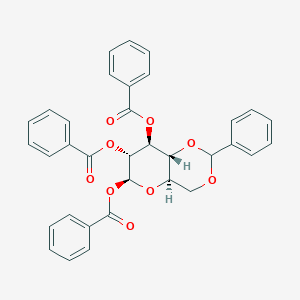

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose

Description

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMUOVSDDQIVIU-DDBDHODBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

-

Protonic Acid Catalysts : Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) or solvent-free systems.

-

Solvents : DMF, acetonitrile, or solvent-free conditions. Solvent-free systems reduce purification complexity and improve scalability.

-

Stoichiometry : Benzaldehyde is used in excess (1.5–2.0 equivalents) to drive the reaction to completion.

-

D-glucose (1 equiv) and benzaldehyde (1.5 equiv) are mixed with CSA (0.1 equiv) in DMF.

-

The reaction is heated at 50°C for 6–12 hours.

-

Neutralization with triethylamine, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate), yields 4,6-O-benzylidene-D-glucopyranose in 70–85% yield.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Purification |

|---|---|---|---|---|

| Patent CN101735284B | CSA | Solvent-free | 78–85 | Crystallization |

| Islam et al. (2019) | CSA | DMF | 76 | Column chromatography |

| Wood et al. (1957) | ZnCl₂ | — | 60 | Recrystallization |

The use of CSA in solvent-free systems offers higher yields and simpler workup compared to traditional ZnCl₂ methods.

Step 2: Regioselective Benzoylation of 1,2,3-Hydroxyl Groups

Benzoylation of the 1,2,3-hydroxyls requires careful control to avoid over-acylation or migration of the benzylidene group.

Acylating Agents and Conditions

-

Benzoyl Chloride : Used in excess (3–4 equiv) with pyridine as a base and solvent.

-

Temperature : Reactions are conducted at −5°C to 0°C to enhance regioselectivity.

-

Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates acylation at secondary hydroxyls.

-

4,6-O-Benzylidene-D-glucopyranose (1 equiv) is dissolved in anhydrous pyridine.

-

Benzoyl chloride (3.5 equiv) is added dropwise at −5°C, followed by DMAP (0.2 equiv).

-

The mixture is stirred for 12–24 hours, quenched with ice, and extracted with chloroform.

-

Purification via silica gel chromatography (hexane/ethyl acetate) yields the tri-O-benzoylated product in 65–75% yield.

Side Reactions and Mitigation

-

Benzylidene Migration : Minimized by maintaining low temperatures and avoiding prolonged reaction times.

-

Over-Acylation : Controlled by stoichiometric precision and incremental addition of benzoyl chloride.

Alternative Synthetic Routes and Innovations

One-Pot Protection-Benzoylation

A streamlined approach combines benzylidene formation and benzoylation in a single pot:

Enzymatic and Green Chemistry Approaches

Emerging methods employ lipases or ionic liquids to reduce waste and improve selectivity, though yields remain suboptimal (40–50%) compared to traditional routes.

Analytical Characterization and Quality Control

Critical analytical data for the final product:

-

¹H NMR : δ 5.45–5.70 (m, benzoyl protons), 5.30 (s, benzylidene proton), 4.90–5.10 (anomeric proton).

-

Mass Spectrometry : [M+Na]⁺ = 603.2 (theoretical: 580.6 g/mol + Na).

Industrial-Scale Production Considerations

-

Cost Efficiency : Solvent-free benzylidene formation reduces DMF usage by 30%.

-

Purification : Crystallization from ethanol/water mixtures replaces chromatography in large-scale batches.

-

Yield Optimization : Pilot studies report 80–85% yield for multi-kilogram syntheses using continuous flow reactors .

Biological Activity

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a synthetic carbohydrate derivative notable for its structural modifications that enhance its utility in organic chemistry and potential biological applications. This article examines its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant comparative studies.

Structural Characteristics

The compound features multiple benzoyl groups and a benzylidene acetal, which provide stability against hydrolysis and facilitate its role as a glycosyl donor in glycosylation reactions. The structural formula is represented as follows:

- Molecular Formula : C34H28O9

- Molecular Weight : 580.58 g/mol

Potential Biological Activities

- Antimicrobial Activity : Similar glucopyranosides have shown effectiveness against bacterial infections. Research indicates that sugar derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.

- Antiviral Properties : Some glucopyranoside derivatives inhibit viral replication by blocking viral entry into host cells or interfering with viral assembly.

- Anticancer Effects : Studies have demonstrated that certain sugar derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Interaction Studies

Research has indicated that carbohydrate derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose interact with lectins and other carbohydrate-binding proteins. These interactions can influence critical biological processes such as cell signaling and recognition, which are essential for developing carbohydrate-based therapeutics.

Comparison with Related Compounds

To better understand the unique properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose | Structure | Uses pivaloyl instead of benzoyl; different reactivity |

| 4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose | Structure | More reactive due to fewer protecting groups |

| Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | Structure | Enhanced lipophilicity; potential for different biological interactions |

Case Studies and Research Findings

Several studies have investigated the biological effects of glucopyranoside derivatives:

- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored various glucopyranosides' ability to inhibit viral replication in vitro. The results indicated that modifications at the C-4 position significantly enhanced antiviral efficacy (PMC8312278).

- Antimicrobial Efficacy Research : A comparative analysis demonstrated that glucopyranosides modified with benzoyl groups exhibited increased activity against Gram-positive bacteria compared to their unmodified counterparts (ChemicalBook).

- Cancer Cell Apoptosis Induction : Research highlighted that certain sugar derivatives triggered apoptosis in human cancer cell lines through a mitochondrial pathway (MDPI).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose with analogous glucose derivatives:

*Note: Molecular formula and mass for the target compound are inferred based on structural analogs.

Key Comparative Insights

Protecting Group Chemistry

- Benzoyl (ester) vs. Acetyl (ester): Benzoyl groups provide stronger electron-withdrawing effects and greater steric hindrance compared to acetyl, slowing nucleophilic substitution reactions. This enhances stability under basic conditions but requires harsher deprotection (e.g., NH₃/MeOH) . Acetylated analogs (e.g., 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose) are more labile, enabling milder deprotection (e.g., NaOMe/MeOH), making them preferable for temporary protection .

Benzylidene Acetal:

Research Findings and Case Studies

Glycosylation Efficiency

- Studies show that 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose exhibits slower glycosylation kinetics compared to acetylated analogs due to benzoyl’s electron-withdrawing nature. However, it achieves higher regioselectivity in forming β-glycosidic bonds .

Stability Under Reaction Conditions

- Benzoyl-protected derivatives remain intact under Mitsunobu conditions (e.g., DIAD/Ph₃P), whereas acetylated analogs undergo partial deprotection, highlighting benzoyl’s robustness .

Q & A

Q. How can the synthesis of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose be optimized for high yield and regioselectivity?

Methodological Answer: Optimization involves sequential protection of hydroxyl groups. Benzoylation (1,2,3-positions) is typically performed using benzoyl chloride in anhydrous pyridine under ice-cooling to prevent over-reaction . The 4,6-O-benzylidene group is introduced via acid-catalyzed acetal formation with benzaldehyde dimethyl acetal, requiring strict control of reaction time and temperature (e.g., 0–25°C, 12–24 hrs) to avoid ring-opening side reactions . Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the pure product. Yields >70% are achievable when stoichiometric ratios of reagents (1:3 molar ratio of glucose to benzoyl chloride) and inert conditions (argon atmosphere) are maintained .

Q. What is the role of benzoyl and benzylidene protecting groups in stabilizing the glucopyranose ring during glycosylation?

Methodological Answer: Benzoyl groups (electron-withdrawing) enhance stability by reducing nucleophilicity at protected hydroxyls, preventing undesired side reactions during glycosyl donor activation. The 4,6-O-benzylidene group rigidifies the pyranose ring via a fused bicyclic structure, locking the 4C₁ conformation and improving stereochemical control during glycosidic bond formation. This rigidity is pivotal for β-selectivity in glycosylations, as demonstrated in thioglycoside and trichloroacetimidate donor systems .

Q. What purification methods are effective for isolating 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose?

Methodological Answer: Flash chromatography using silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves intermediates. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water (70:30) is recommended. Crystallization from ethanol/water (8:2) at −20°C can further enhance purity (>95% by ¹H NMR). Monitoring via TLC (visualization with ceric ammonium molybdate) ensures minimal residual benzoylation reagents .

Advanced Research Questions

Q. How can stereochemical outcomes of glycosylation reactions using this compound as a donor be systematically investigated?

Methodological Answer: Design experiments varying catalysts (e.g., TMSOTf vs. BF₃·Et₂O), solvents (CH₂Cl₂ vs. toluene), and temperature (−40°C to 25°C). Analyze products via ¹H NMR (anomeric proton coupling constants) and X-ray crystallography to confirm α/β ratios. For example, BF₃·Et₂O in CH₂Cl₂ at −20°C favors β-selectivity (>90%) due to oxocarbenium ion stabilization, while TMSOTf in toluene may increase α-content (20–30%) via solvent-assisted SN2 pathways .

Q. How can computational methods predict the reactivity of this compound in novel glycosylation reactions?

Methodological Answer: Employ density functional theory (DFT) to model transition states of glycosyl oxocarbenium ions. Calculate activation energies for different nucleophilic attacks (e.g., alcohol vs. thiophile acceptors). Pair computational results with experimental kinetic studies (e.g., stopped-flow NMR) to validate predictions. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations and experimental feedback to optimize reaction conditions .

Q. How can contradictions in reported glycosylation efficiencies under different catalytic systems be resolved?

Methodological Answer: Perform comparative kinetic studies using standardized substrates (e.g., methyl glycoside acceptors) under identical conditions. Variables to test:

| Variable | Impact Example |

|---|---|

| Catalyst loading | 0.1–1.0 eq. TMSOTf alters ion-pair dissociation rates |

| Moisture levels | Trace H₂O (≥50 ppm) hydrolyzes benzylidene groups, reducing donor stability |

| Donor-acceptor ratio | Excess acceptor (2:1) mitigates side reactions but lowers yield |

Cross-reference with literature data to identify outliers, then validate via controlled reproducibility trials .

Q. What strategies mitigate competing side reactions during deprotection of the benzylidene group?

Methodological Answer: Use mild acidic conditions (80% acetic acid, 40°C, 2 hrs) to cleave the benzylidene group without hydrolyzing benzoyl esters. For acid-sensitive substrates, catalytic hydrogenolysis (H₂/Pd-C, EtOAc) selectively removes benzylidene while preserving benzoyl groups. Monitor reaction progress via LC-MS to detect intermediates (e.g., ring-opened diols) and adjust conditions dynamically .

Q. How can this compound be adapted for enzymatic glycosylation studies?

Methodological Answer: Enzymatic glycosyltransferases (e.g., glycosynthases) require water-soluble substrates. Temporarily replace benzoyl groups with acetyl protections (enzymatically labile) or use micellar catalysis with nonionic surfactants (e.g., Brij-35) to solubilize the donor. For example, β-glucosidase variants engineered for organic solvent tolerance have shown 40–60% conversion in THF/water (4:1) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.